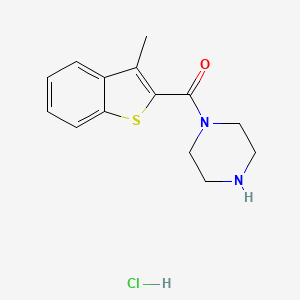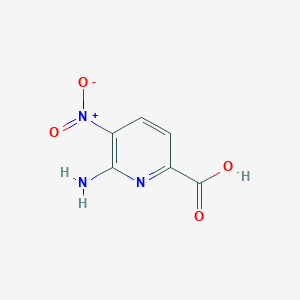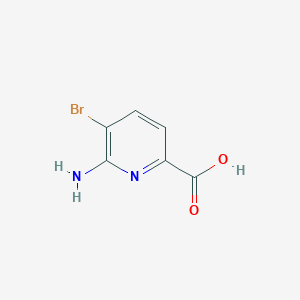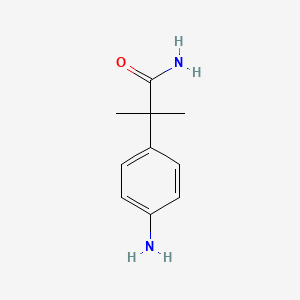
2-(4-Aminophenyl)-2-methylpropanamide
Übersicht
Beschreibung
2-(4-Aminophenyl)-2-methylpropanamide, also known as 4-amino-2-methylbenzamide, is an organic amide compound with a molecular weight of 179.22 g/mol. It is a white crystalline solid that is soluble in ethanol and slightly soluble in water. 4-amino-2-methylbenzamide is used in a variety of applications, including drug synthesis, scientific research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition for Cancer Therapy
The design and synthesis of related compounds, such as MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, show significant promise in cancer therapy. These inhibitors selectively target HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).
Antihistaminic Activities
Derivatives of related compounds have been synthesized and evaluated for their antihistaminic and anticholinergic activities. This research provides insights into the therapeutic potential of 2-methylpropanamide derivatives for treating allergies and related conditions (Arayne et al., 2017).
HIV-1 Protease Inhibition
Compounds structurally similar to 2-(4-Aminophenyl)-2-methylpropanamide, featuring imidazole-derived peptide bond replacements, have been investigated for their potential as HIV-1 protease inhibitors. These studies emphasize the significance of structural mimics in enhancing pharmacokinetic properties and oral bioavailability, crucial for developing effective HIV treatments (Abdel-Meguid et al., 1994).
Anticonvulsant Activity
Research into the anticonvulsant activity of enaminones provides valuable insights into the potential neurological applications of 2-(4-Aminophenyl)-2-methylpropanamide derivatives. These studies focus on the structure-activity correlations necessary for minimizing toxicity while maximizing therapeutic benefits (Scott et al., 1993).
Immunomodulation
Investigations into the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols reveal the potential of similar compounds in organ transplantation and treatment of autoimmune diseases. These studies highlight the importance of specific structural features for potent immunosuppressive activity (Kiuchi et al., 2000).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTJZCLHYPQDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-2-methylpropanamide | |
CAS RN |
1229705-49-0 | |
| Record name | 2-(4-aminophenyl)-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

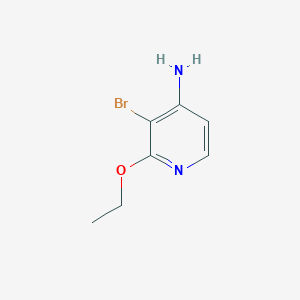
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
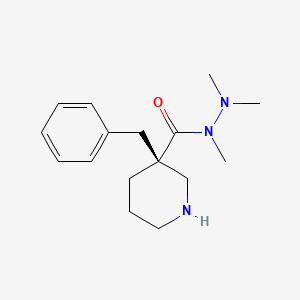
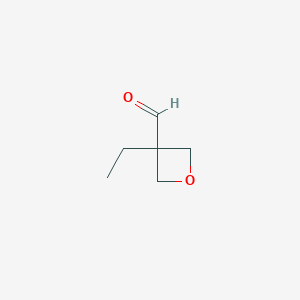
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
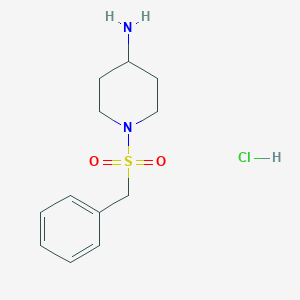
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
